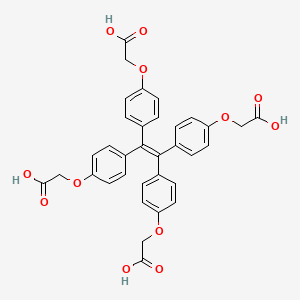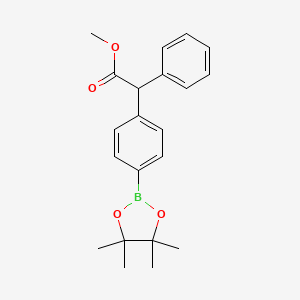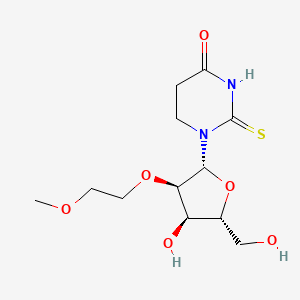
Uridine, 2'-O-(2-methoxyethyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-O-(2-methoxyethyl)-2-thio- is a synthetic derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is modified at the 2’ position with a 2-methoxyethyl group and a thio group, which enhances its stability and potential therapeutic applications. It is primarily used in the development of oligonucleotides for research and therapeutic purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-O-(2-methoxyethyl)-2-thio- typically involves the alkylation of uridine. One common method includes the use of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent in the presence of bases such as t-BuOK, KOH, or NaH under mild heating conditions . The reaction proceeds through the formation of an intermediate, which is then purified using techniques like flash silica chromatography to obtain the highly purified target compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps. The use of advanced chromatographic techniques ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’-O-(2-methoxyethyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 2’-O-(2-methoxyethyl) group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the 2’-O-(2-methoxyethyl) group with other functional groups .
Wissenschaftliche Forschungsanwendungen
Uridine, 2’-O-(2-methoxyethyl)-2-thio- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of modified oligonucleotides.
Biology: Plays a role in the study of RNA structure and function.
Medicine: Potential therapeutic applications in the development of chemotherapeutic agents and antiviral drugs.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools
Wirkmechanismus
The mechanism of action of Uridine, 2’-O-(2-methoxyethyl)-2-thio- involves its incorporation into oligonucleotides, where it enhances stability and resistance to enzymatic degradation. This modification allows for more effective targeting of specific RNA sequences, making it useful in gene therapy and antisense oligonucleotide applications. The molecular targets include RNA molecules, and the pathways involved are related to RNA interference and gene silencing .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2'-O-Methyluridin: Ein weiteres modifiziertes Uridin mit einer Methylgruppe an der 2'-Position.
2'-Fluor-2'-Desoxyuridin: Ein fluoriertes Derivat von Uridin.
2'-O-(2-Methoxyethyl)-Adenosin: Eine ähnliche Verbindung mit einer Adenosin-Base anstelle von Uridin.
Einzigartigkeit
2'-O-(2-Methoxyethyl)-2-Thio-Uridin ist einzigartig durch seine Kombination aus 2-Methoxyethyl- und Thio-Modifikationen, die eine verbesserte Stabilität und Spezifität bei der Zielfindung von RNA-Sequenzen bieten. Dies macht es besonders wertvoll in therapeutischen Anwendungen, bei denen Stabilität und Resistenz gegen Abbau entscheidend sind .
Eigenschaften
Molekularformel |
C12H20N2O6S |
|---|---|
Molekulargewicht |
320.36 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C12H20N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h7,9-11,15,17H,2-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
DDODCZXXMOICNE-QCNRFFRDSA-N |
Isomerische SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=S)CO)O |
Kanonische SMILES |
COCCOC1C(C(OC1N2CCC(=O)NC2=S)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-3-azatricyclo[5.4.1.04,12]dodeca-3,5,7(12),8,10-pentaene](/img/structure/B12336982.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
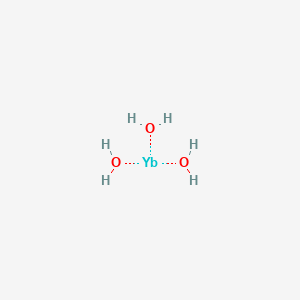

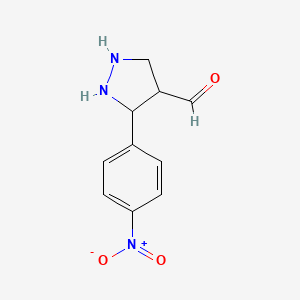
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
![3,4,5-Tris[(3,4,5-trioctoxyphenyl)methoxy]benzoic acid](/img/structure/B12337007.png)
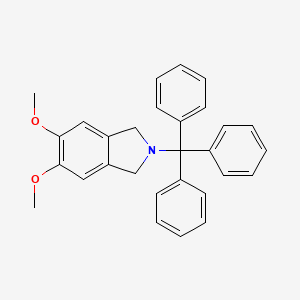

![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
